Reduced Lipophilicity (LogP/LogD) Relative to the Cbz-Protected Analog
The Boc-protected target compound exhibits a substantially lower predicted octanol-water partition coefficient (LogP and LogD at pH 5.5 and 7.4) compared to the direct Cbz (benzyloxycarbonyl) analog [1][2]. Lower lipophilicity is generally associated with improved aqueous solubility and reduced non-specific protein binding, factors that can enhance performance in biochemical and cell-based assays [1][2].
| Evidence Dimension | Calculated LogP / LogD (pH 5.5 and 7.4) |
|---|---|
| Target Compound Data | LogP = 3.47; LogD (pH 5.5) = 3.47; LogD (pH 7.4) = 3.47 |
| Comparator Or Baseline | 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate: LogP = 4.14; LogD (pH 5.5) = 4.14; LogD (pH 7.4) = 4.14 |
| Quantified Difference | ΔLogP/ΔLogD = -0.67 log units (Boc analog is less lipophilic) |
| Conditions | Calculated using JChem software as reported by ChemBase database; values derived from identical algorithms for both compounds [1][2]. |
Why This Matters
A 0.67 log unit reduction in lipophilicity can translate to measurable differences in aqueous solubility and assay interference potential, making the Boc analog preferable for screening cascades where compound precipitation or non-specific binding is a concern.
- [1] ChemBase. 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(tert-butoxy)carbonyl]amino}butanoate. ChemBase ID: 196961. http://www.chembase.cn/molecule-196961.html (accessed 2026-05-10). View Source
- [2] ChemBase. 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate. ChemBase ID: 198309. http://www.chembase.cn/molecule-198309.html (accessed 2026-05-10). View Source
